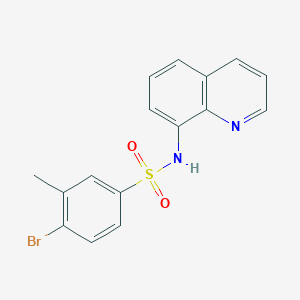

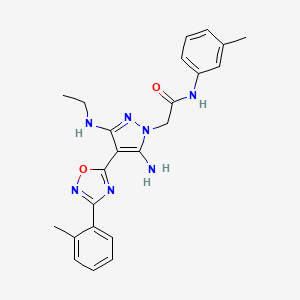

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide” is a chemical compound that contains a quinoline moiety . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For example, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . They can also be involved in green reaction protocols .作用機序

The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological target they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

将来の方向性

特性

IUPAC Name |

4-bromo-3-methyl-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDPVMARZRAUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931966.png)

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)

![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)